

# Application of Prednisolone acetate-d8 in doping control analysis

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## Compound of Interest

Compound Name: Prednisolone acetate-d8

Cat. No.: B12415130

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## Application of Prednisolone-d8 in Doping Control Analysis

### Introduction

Prednisolone is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. Due to its potential to enhance performance by reducing inflammation and pain, its use is regulated in competitive sports. The World Anti-Doping Agency (WADA) prohibits glucocorticoids when administered by oral, intravenous, intramuscular, or rectal routes during the in-competition period.[1][2] A urinary reporting level of 30 ng/mL is established to distinguish between prohibited and permitted uses.[3]

Accurate quantification of prednisolone in urine is crucial for enforcing these regulations. However, the analysis is complicated by factors such as the metabolic conversion of prednisone to prednisolone and the potential for in situ formation of prednisolone from endogenous cortisol by microbial activity in urine samples.[3] To overcome these challenges and ensure the accuracy and reliability of test results, a robust analytical method is required. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard is the gold standard for quantitative analysis in complex biological matrices.[4]

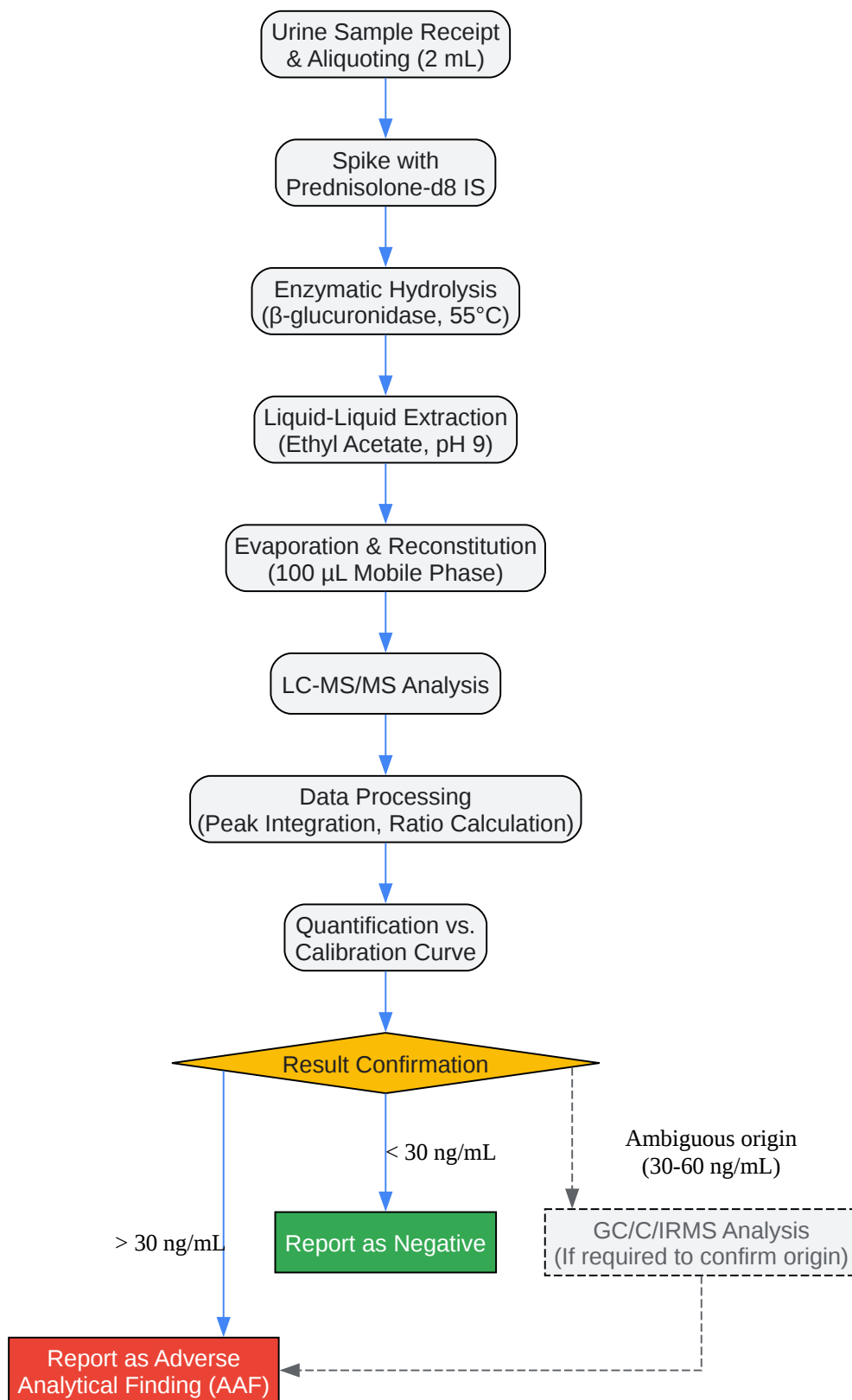
This application note details a comprehensive protocol for the quantification of prednisolone in human urine using Prednisolone-d8 as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal

standard like Prednisolone-d8 is critical as it co-elutes chromatographically with the unlabeled analyte and exhibits identical chemical behavior during sample extraction and ionization, thereby correcting for matrix effects and procedural losses.<sup>[4]</sup>

## Principle of the Method: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a substance in a sample. The method relies on the addition of a known amount of an isotopically enriched version of the analyte (in this case, Prednisolone-d8) to the sample at the beginning of the analytical process. This "isotope-labeled standard" is chemically identical to the analyte of interest (prednisolone) but has a different mass due to the presence of heavy isotopes (deuterium).

Because the internal standard and the analyte behave identically during sample preparation (extraction, purification) and analysis (chromatography, ionization), any loss of the analyte during these steps is accompanied by a proportional loss of the internal standard.<sup>[4]</sup> The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ( $m/z$ ) ratio. By measuring the ratio of the signal from the natural analyte to the signal from the isotope-labeled standard, an accurate and precise concentration of the analyte in the original sample can be calculated, irrespective of sample loss or matrix-induced signal suppression.



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